molecular formula C18H24N2O3 B6952748 N-[(4-methylpyridin-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)ethanamine

N-[(4-methylpyridin-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)ethanamine

Cat. No.: B6952748
M. Wt: 316.4 g/mol
InChI Key: HNPJHNHUDLXODN-UHFFFAOYSA-N
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Description

N-[(4-methylpyridin-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)ethanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a trimethoxyphenyl group

Properties

IUPAC Name

N-[(4-methylpyridin-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12-6-7-19-15(8-12)11-20-13(2)14-9-16(21-3)18(23-5)17(10-14)22-4/h6-10,13,20H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPJHNHUDLXODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CNC(C)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylpyridin-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)ethanamine can be achieved through a series of chemical reactions. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process. The starting materials for this reaction are 5-bromo-2-methylpyridin-3-amine and 3,4,5-trimethoxyphenylboronic acid. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylpyridin-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N-[(4-methylpyridin-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylpyridin-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylpyridin-2-yl)methyl]-1-(3,4,5-trimethoxyphenyl)ethanamine is unique due to the presence of both a methylpyridine and a trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

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